1,5-Dibromoanthraquinone

Vue d'ensemble

Description

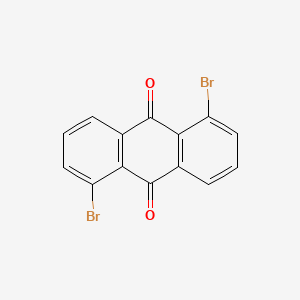

1,5-Dibromoanthraquinone is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline solid with the molecular formula C14H6Br2O2 and a molecular weight of 366.01. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process involves the reaction of anthraquinone with bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dibromoanthraquinone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form anthraquinone derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include various substituted anthraquinone derivatives.

Reduction Reactions: Products include reduced anthraquinone derivatives.

Oxidation Reactions: Products include higher oxidation state anthraquinone compounds.

Applications De Recherche Scientifique

Organic Synthesis

1,5-Dibromoanthraquinone serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful in the development of complex organic molecules.

- Synthesis of Donor-Acceptor Systems : Research has demonstrated the use of this compound in synthesizing donor-acceptor systems, particularly with ferrocene derivatives. These systems are essential for studying electron transfer mechanisms and have implications in molecular electronics and photonics .

- Formation of Complex Structures : The compound can undergo reactions such as Stille and Sonogashira coupling to form more complex structures with enhanced electronic properties. This is particularly relevant in creating materials for organic photovoltaics and light-emitting diodes .

Materials Science

The unique properties of this compound make it a candidate for various applications in materials science.

- Dyes and Pigments : As an anthraquinone derivative, it can be utilized as a dye or pigment in textiles and plastics. Its stability and vibrant colors are advantageous for commercial dyeing processes .

- Photovoltaic Materials : The compound's ability to participate in electron transfer processes makes it suitable for use in organic solar cells. Its incorporation into photovoltaic devices can enhance efficiency due to its favorable charge transport properties .

Biological Applications

The biological activity of this compound has been investigated, revealing potential applications in medicinal chemistry.

- Antimicrobial Activity : Studies have shown that anthraquinone derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, indicating potential use as an antimicrobial agent .

- Cancer Research : The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics .

Case Study 1: Synthesis of Ferrocene-Anthraquinone Conjugates

A study focused on synthesizing ferrocene-anthraquinone conjugates using this compound as a precursor. The resulting compounds exhibited significant changes in their electrochemical properties upon protonation, highlighting their potential for use in molecular devices .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against various pathogenic bacteria. The results indicated that the compound demonstrated significant antimicrobial activity, suggesting its potential application in developing new antibacterial agents .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Dibromoanthraquinone

- 1,8-Dibromoanthraquinone

- 2,6-Dibromoanthraquinone

Uniqueness

1,5-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of polysubstituted anthraquinones and as a reagent in various chemical reactions .

Activité Biologique

1,5-Dibromoanthraquinone (DBA) is a chemical compound that has garnered attention in various fields, particularly in toxicology and pharmacology, due to its biological activities. This article provides an overview of the biological effects of DBA, including its genotoxicity, carcinogenic potential, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is an anthraquinone derivative characterized by the presence of bromine atoms at the 1 and 5 positions of the anthraquinone structure. Its molecular formula is C14H8Br2O2, and it exhibits properties typical of anthraquinones, including potential applications in dye production and medicinal chemistry.

Genotoxicity and Carcinogenicity

Research indicates that DBA has significant genotoxic effects. Studies have shown that DBA can induce chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro. These findings suggest a potential for mutagenicity, which raises concerns regarding its safety for human exposure .

Case Study: Long-term Exposure in Rodents

A pivotal study involved feeding F344/N rats varying concentrations of DBA over extended periods. The results highlighted a dose-dependent increase in hepatocellular adenomas and carcinomas among both male and female rats exposed to high doses (20,000 ppm) over 15 months. Specifically:

- Incidence of Hepatocellular Adenomas/Cancers :

This study underscores the compound's carcinogenic potential, particularly related to liver tumors.

The biological activity of DBA may be attributed to its ability to interact with cellular macromolecules, leading to oxidative stress and DNA damage. The compound is known to undergo metabolic activation, resulting in reactive intermediates that can bind to DNA and proteins, thereby disrupting normal cellular functions.

Pharmacological Activities

Beyond its toxicological implications, DBA exhibits various pharmacological properties that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : Some studies suggest that DBA has antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

- Anticancer Potential : Due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms, DBA may hold promise as a chemotherapeutic agent.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of DBA compared to other anthraquinone derivatives:

| Compound | Genotoxicity | Carcinogenicity | Antimicrobial Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | High | High | Moderate | Potential |

| 1-Amino-2,4-dibromoanthraquinone | Moderate | High | Low | Moderate |

| Anthraquinone | Low | Moderate | High | High |

Propriétés

IUPAC Name |

1,5-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLOAAMZYZYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348618 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-77-7 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of bromine atoms in 1,5-dibromoanthraquinone contribute to its self-assembly on a gold surface?

A1: The research demonstrates that the bromine atoms in this compound play a crucial role in its self-assembly on the Au(111) surface. [] The bromine atoms act as halogen bond donors, forming weak interactions with electron-rich regions of neighboring molecules. These halogen bonds, along with hydrogen bonds, guide the formation of specific two-dimensional supramolecular structures. This highlights the significance of halogen bonding in directing molecular self-assembly, particularly in systems containing halogenated aromatic compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.